molecular formula C19H18FNO3S B2541759 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide CAS No. 2034547-94-7

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2541759
CAS No.: 2034547-94-7
M. Wt: 359.42
InChI Key: HUPPRGJRAVRHTE-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common method includes the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as beta-lactamase, which plays a role in bacterial resistance to antibiotics . The compound’s structure allows it to bind to the active site of the enzyme, preventing it from functioning properly.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-methoxy group, in particular, enhances its stability and reactivity compared to similar compounds.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural architecture that includes a benzothiophene moiety, a hydroxypropyl group, and a methoxy-substituted benzamide. The presence of fluorine in its structure is expected to enhance its pharmacological properties, potentially increasing its lipophilicity and metabolic stability.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19FNO3S\text{C}_{19}\text{H}_{19}\text{F}\text{N}\text{O}_{3}\text{S}

This structure contributes to its diverse biological activity, which is explored in various studies.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzamide have demonstrated broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by enhancing the intracellular levels of the antiviral protein APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

Table 1: Antiviral Activity of Related Compounds

Compound NameVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases intracellular A3G levels
N-phenylbenzamide derivativesHIV, HCVBroad-spectrum activity through A3G modulation
N-[2-(1-benzothiophen-2-yl)-...TBDTBDTBD

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Similar compounds with benzothiophene structures have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Effects

In one study, derivatives from the benzothiophene class were tested against multiple cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting their potential as lead compounds for cancer therapy.

The specific mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Fluorination : The introduction of fluorine atoms may enhance binding affinity to biological targets due to increased lipophilicity.
  • Hydroxypropyl Group : This functional group may improve solubility and facilitate interaction with cellular components.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPPRGJRAVRHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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